![molecular formula C13H11Cl2NO B13679994 2,4-Dichloro-6-[(phenylamino)methyl]phenol](/img/structure/B13679994.png)
2,4-Dichloro-6-[(phenylamino)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-6-[(phenylamino)methyl]phenol is an organic compound with the molecular formula C13H11Cl2NO It is a chlorinated phenol derivative, known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-[(phenylamino)methyl]phenol typically involves the reaction of 2,4-dichlorophenol with aniline in the presence of formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the phenylamino methyl group. The general reaction scheme is as follows:
2,4-Dichlorophenol+Aniline+Formaldehyde→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-[(phenylamino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2,4-Dichloro-6-[(phenylamino)methyl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which 2,4-Dichloro-6-[(phenylamino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The compound can interact with enzymes and proteins, leading to alterations in their activity. The exact pathways and molecular targets are subjects of ongoing research, but it is known that the compound can modulate biochemical processes through its chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-[(4-chlorophenyl)imino]methylphenol
- 2,4-Dichloro-6-[(3-methoxyphenyl)imino]methylphenol
Uniqueness
2,4-Dichloro-6-[(phenylamino)methyl]phenol is unique due to its specific substitution pattern and the presence of both chloro and phenylamino groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
2-(anilinomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-9(13(17)12(15)7-10)8-16-11-4-2-1-3-5-11/h1-7,16-17H,8H2 |
InChI Key |
RPQIKHYWFFZVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=C(C(=CC(=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,8-Dichloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13679916.png)
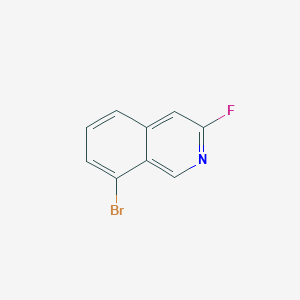
![8-Bromo-2-(2,4-difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13679922.png)
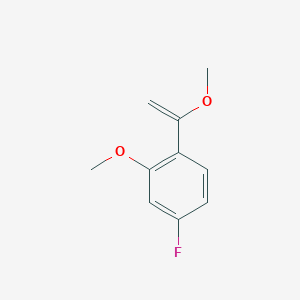

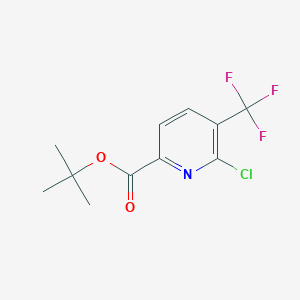
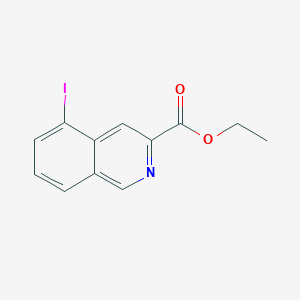
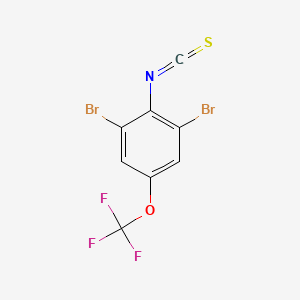
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid](/img/structure/B13679963.png)
![3-(6-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13679964.png)


![(2S,4R)-1-[(S)-2-(Boc-amino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(S)-1-[4-(4-methyl-5-thiazolyl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13679978.png)
